molecular formula C9H20ClN3O B1394029 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride CAS No. 1286273-03-7

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride

Cat. No.: B1394029
CAS No.: 1286273-03-7
M. Wt: 221.73 g/mol
InChI Key: VXQAKTPJWSQRSE-UHFFFAOYSA-N
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Description

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19N3O·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of cellular processes and signaling pathways.

    Medicine: As a potential therapeutic agent for the treatment of diseases involving abnormal intracellular signaling.

    Industry: In the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect acetylcholine signaling, which plays a crucial role in various physiological processes. The compound may bind to acetylcholine receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to modulate acetylcholine signaling makes it particularly valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-8(10)4-6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAKTPJWSQRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-03-7
Record name 1-Piperidinecarboxamide, 4-amino-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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